molecular formula C22H28N2OS B14658252 Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester CAS No. 42754-15-4

Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester

Cat. No.: B14658252
CAS No.: 42754-15-4
M. Wt: 368.5 g/mol
InChI Key: ADHQJMYIPLKKBP-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves multi-step organic reactions. One common approach is the reaction between 3-pyridinylcarbonimidothioic acid and an appropriate alcohol (such as cyclopentanol) in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound’s thioester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Carbonimidothioic acid, 3-pyridinyl-, O-cyclopentyl S-((4-(1,1-dimethylethyl)phenyl)methyl) ester lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

42754-15-4

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-cyclopentylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C22H28N2OS/c1-22(2,3)18-12-10-16(11-13-18)15-26-21(25)24-19-9-6-14-23-20(19)17-7-4-5-8-17/h6,9-14,17H,4-5,7-8,15H2,1-3H3,(H,24,25)

InChI Key

ADHQJMYIPLKKBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC(=O)NC2=C(N=CC=C2)C3CCCC3

Origin of Product

United States

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